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molecular formula C9H16Si B8300526 Cyclohexa-2,5-dien-1-yl(trimethyl)silane

Cyclohexa-2,5-dien-1-yl(trimethyl)silane

Cat. No. B8300526
M. Wt: 152.31 g/mol
InChI Key: HPQAFWGDGJFSQQ-UHFFFAOYSA-N
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Patent
US07572928B2

Procedure details

1,4-Cyclohexadiene (0.47 mL, 5 mmol, 1 eq.) was dissolved in TBF (8 mL), cooled to −78° C. and s-BuLi (4.5 mL, 1.2 M, 5.5 mmol, 1.1 eq.) was added slowly. The resulting solution was treated with TMEDA (0.77 mL, 5 mmol, 1 eq.) and the reaction was allowed to warm to −45° C. over 2 hours. Me3SiCl (0.7 mL, 5.5 mmol, 1.1 eq.) was added, the reaction mixture was stirred for 1 hour at room temperature and then quenched with H2O and Et2O. The organic layer was separated and washed with H2O (2×30 mL), (aq) sat. NH4Cl (30 mL), brine (30 mL) and dried over MgSO4. Removal of the solvent in vacuo and distillation using Kugelrohr apparatus (30 mbar, 70° C.) afforded the product as colourless oil (0.53 g, 3.47 mmol, 70% yield): 1H NMR (400 MHz, CDCl3), δ 5.56 (2H, m, H-3), 5.55 (2H, m, H-4), 2.69 (2H, m, H-5), 2.22 (1H, m, H-2), 0.03 (9H, s, H-1); 13C NMR (100 MHz, CDCl3) δ 126.31 (C-3), 121.33 (C-4), 31.52 (C-5), 26.40 (C-2), −3.55 (C-1); IR (CDCl3, cm−1) 3027 (m, C—H), 2959 (m, C—H), 1622 (w, C═C), 743, (m, C—H); MS (FI+, m/z), 152.10 [M].
Quantity
0.47 mL
Type
reactant
Reaction Step One
[Compound]
Name
TBF
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.77 mL
Type
reactant
Reaction Step Three
Quantity
0.7 mL
Type
reactant
Reaction Step Four
Yield
70%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:6][CH:5]=[CH:4][CH2:3][CH:2]=1.[Li]C(CC)C.CN(CCN(C)C)C.[Si:20](Cl)([CH3:23])([CH3:22])[CH3:21]>>[CH:1]1([Si:20]([CH3:23])([CH3:22])[CH3:21])[CH:6]=[CH:5][CH2:4][CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
0.47 mL
Type
reactant
Smiles
C1=CCC=CC1
Name
TBF
Quantity
8 mL
Type
solvent
Smiles
Step Two
Name
Quantity
4.5 mL
Type
reactant
Smiles
[Li]C(C)CC
Step Three
Name
Quantity
0.77 mL
Type
reactant
Smiles
CN(C)CCN(C)C
Step Four
Name
Quantity
0.7 mL
Type
reactant
Smiles
[Si](C)(C)(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to −45° C. over 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched with H2O and Et2O
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with H2O (2×30 mL), (aq) sat. NH4Cl (30 mL), brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
DISTILLATION
Type
DISTILLATION
Details
in vacuo and distillation
CUSTOM
Type
CUSTOM
Details
Kugelrohr apparatus (30 mbar, 70° C.)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(C=CCC=C1)[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.47 mmol
AMOUNT: MASS 0.53 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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